
Cadmium;gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium-gold compounds are unique materials that combine the properties of cadmium and gold. Cadmium is a soft, silvery-white metal that is chemically similar to zinc and mercury, while gold is a highly valued, dense, yellow metal known for its malleability and conductivity. The combination of these two metals results in compounds with distinct physical and chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cadmium-gold compounds can be synthesized using various methods, including chemical vapor deposition, sol-gel processes, and electrochemical techniques. One common method involves the reduction of cadmium and gold salts in the presence of a reducing agent, such as sodium borohydride, under controlled conditions. The reaction typically takes place in an aqueous or organic solvent, and the resulting compound is purified through filtration and washing.
Industrial Production Methods
In industrial settings, cadmium-gold compounds are often produced through electrochemical deposition. This method involves the use of an electrolytic cell, where cadmium and gold ions are reduced onto a substrate, forming a thin film of the compound. The process parameters, such as temperature, current density, and electrolyte composition, are carefully controlled to achieve the desired properties of the compound.
Chemical Reactions Analysis
Types of Reactions
Cadmium-gold compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of cadmium and gold, which have different reactivity profiles.
Common Reagents and Conditions
Oxidation: Cadmium-gold compounds can be oxidized using oxidizing agents such as hydrogen peroxide or nitric acid. The reaction typically occurs at elevated temperatures and results in the formation of cadmium oxide and gold oxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or hydrazine. These reactions are usually carried out in an aqueous or organic solvent under controlled conditions.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. Common reagents for these reactions include halogens, such as chlorine or bromine, and the reactions are typically conducted at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce cadmium oxide and gold oxide, while reduction reactions may yield elemental cadmium and gold.
Scientific Research Applications
Cadmium-gold compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Chemistry: In chemistry, cadmium-gold compounds are used as catalysts in various chemical reactions, including hydrogenation and oxidation reactions. Their unique electronic properties make them effective in facilitating these reactions.
Biology: In biological research, cadmium-gold compounds are used as probes for imaging and detecting biological molecules. Their high atomic number and density make them suitable for use in techniques such as X-ray fluorescence and electron microscopy.
Medicine: In medicine, cadmium-gold compounds are explored for their potential use in cancer therapy. Their ability to generate reactive oxygen species and induce cell death makes them promising candidates for targeted cancer treatments.
Industry: In industrial applications, cadmium-gold compounds are used in the production of thin films and coatings. Their excellent conductivity and corrosion resistance make them valuable in the electronics and aerospace industries.
Mechanism of Action
The mechanism of action of cadmium-gold compounds involves several molecular targets and pathways. One key mechanism is the generation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. This process is particularly relevant in cancer therapy, where the compounds can selectively target and kill cancer cells.
Additionally, cadmium-gold compounds can interact with cellular proteins and enzymes, disrupting their normal function. This interaction can lead to the inhibition of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Cadmium-gold compounds can be compared with other similar compounds, such as cadmium-silver and cadmium-platinum compounds. While all these compounds share some common properties, such as high density and conductivity, cadmium-gold compounds are unique in their combination of chemical reactivity and stability.
Similar Compounds
Cadmium-Silver Compounds: These compounds are known for their excellent electrical conductivity and are used in applications such as electrical contacts and conductors.
Cadmium-Platinum Compounds: These compounds exhibit high catalytic activity and are used in various chemical reactions, including hydrogenation and oxidation reactions.
Properties
CAS No. |
12006-68-7 |
|---|---|
Molecular Formula |
Au3Cd |
Molecular Weight |
703.31 g/mol |
IUPAC Name |
cadmium;gold |
InChI |
InChI=1S/3Au.Cd |
InChI Key |
FUPWIJFJSLFNPG-UHFFFAOYSA-N |
Canonical SMILES |
[Cd].[Au].[Au].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


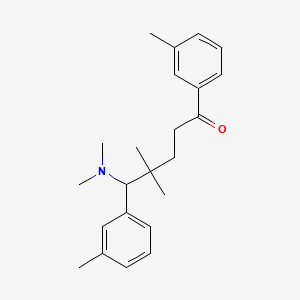

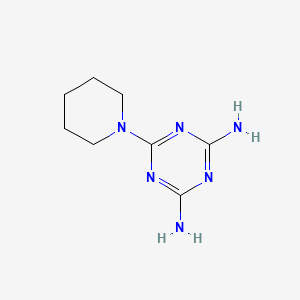
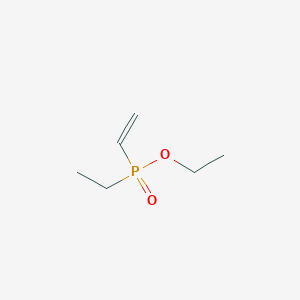

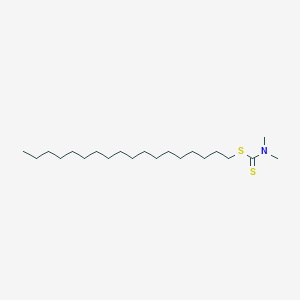


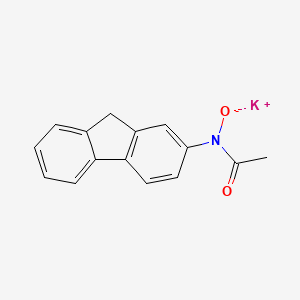
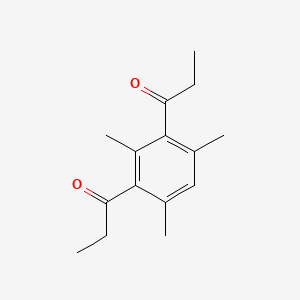

![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)
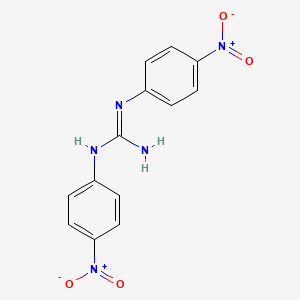
![N-[5-(2-furylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B14737851.png)
